Product packaging for Methyl 4-aminohexanoate(Cat. No.:)

Methyl 4-aminohexanoate

Cat. No.: B8494909
M. Wt: 145.20 g/mol
InChI Key: LMJWEIKKAPABPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-aminohexanoate is a γ-amino (gamma-amino) alkanoate ester that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a nucleophilic primary amino group and an electrophilic methyl ester on a six-carbon chain, allows it to participate in a wide range of chemical reactions, such as amidation and cyclization, to form more complex molecular architectures . This makes it a valuable intermediate for the construction of peptides and other complex organic molecules . Research into related ω-amino acid esters highlights their role in developing novel biomaterials, such as biodegradable poly(ester amide)s (PEAs) for biomedical applications . Furthermore, the compound's potential interaction with biological targets is hinted at by studies showing that its analog, 4-aminohexanoic acid, is associated with the human enzyme 4-aminobutyrate aminotransferase . As a reagent, it is also relevant in analytical chemistry, where it can be derivatized using agents like methyl chloroformate to improve its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis . This compound is supplied for laboratory research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B8494909 Methyl 4-aminohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 4-aminohexanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(8)4-5-7(9)10-2/h6H,3-5,8H2,1-2H3

InChI Key

LMJWEIKKAPABPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OC)N

Origin of Product

United States

Derivatization Strategies in Chemical and Biochemical Analysis

Reagent-Based Derivatization for Enhanced Analytical Detection

The primary goal of reagent-based derivatization is to modify the analyte in such a way that it becomes more suitable for a particular analytical technique, leading to improved sensitivity, selectivity, and chromatographic behavior.

Application of Chloroformate/Methanol (B129727) Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. However, molecules like Methyl 4-aminohexanoate, which contain polar functional groups (the amino group), are often not volatile enough for direct GC analysis. Derivatization is therefore necessary to increase their volatility and thermal stability.

One common approach for the derivatization of compounds containing amino and/or carboxylic acid groups for GC-MS analysis is the use of alkyl chloroformates. researchgate.netnih.gov Methyl chloroformate (MCF) is a frequently used reagent in this context. nih.govresearchgate.net The reaction of the primary amino group of this compound with methyl chloroformate in the presence of a suitable solvent like methanol and a base (e.g., pyridine) would result in the formation of a methyl carbamate (B1207046) derivative. This reaction effectively masks the polar amino group, thereby increasing the volatility of the molecule and making it amenable to GC separation.

The derivatization reaction proceeds as follows:

The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

A chloride ion is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of a stable methyl carbamate derivative.

The resulting derivative exhibits improved chromatographic properties, such as reduced peak tailing and enhanced thermal stability, leading to better separation and more accurate quantification by GC-MS. nih.gov The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for its identification and quantification.

Table 1: GC-MS Derivatization of this compound with Methyl Chloroformate

AnalyteDerivatizing ReagentDerivativePurpose of DerivatizationAnalytical Technique
This compoundMethyl Chloroformate/MethanolMethyl (4-(methoxycarbonylamino)hexanoate)Increase volatility and thermal stabilityGC-MS

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. However, derivatization can still be beneficial in LC-MS to improve ionization efficiency, chromatographic retention, and separation of analytes. acs.orgsigmaaldrich.com

For primary amines like the one in this compound, a variety of derivatization reagents can be employed. These reagents typically introduce a group that enhances the analyte's response in the mass spectrometer, often by improving its ability to be ionized.

Common derivatization strategies for primary amines in LC-MS include:

Acylation: Reagents such as benzoyl chloride can react with the primary amino group to form a stable amide. acs.org This modification can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase LC columns, and can also improve ionization efficiency in electrospray ionization (ESI)-MS.

Succinimidyl Esters: N-hydroxysuccinimide (NHS) esters of various molecules can be used to label the primary amino group. sigmaaldrich.com For example, succinimidylferrocenyl propionate (B1217596) has been used for the derivatization of biogenic amines, enhancing their detection by LC-MS. researchgate.net

Isothiocyanates: Reagents like phenylisothiocyanate (PITC) react with primary amines to form phenylthiocarbamyl (PTC) derivatives. This is a well-established method for amino acid analysis and can be applied to other primary amines. thermoscientific.fr

Urea (B33335) Derivatization: A practical method for amino acid analysis by LC-MS involves precolumn derivatization with urea to generate carbamoyl (B1232498) amino acids. nih.gov This approach could potentially be adapted for this compound.

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the type of mass spectrometer being used.

Table 2: Common Derivatization Reagents for LC-MS Analysis of Primary Amines

Derivatization ReagentFunctional Group TargetedResulting DerivativeBenefits for LC-MS
Benzoyl ChloridePrimary AmineAmideIncreased hydrophobicity, improved ionization
Succinimidylferrocenyl propionatePrimary AmineAmideEnhanced detection and reproducibility
Phenylisothiocyanate (PITC)Primary AminePhenylthiocarbamyl (PTC)Well-established for amino analysis
UreaPrimary AmineCarbamoylPotential for improved LC-MS performance

Fluorescent Tagging for Ultrasensitive Primary Amine Detection

For applications requiring extremely low detection limits, fluorescent tagging is a powerful derivatization strategy. This involves reacting the analyte with a fluorescent reagent (a fluorophore) to produce a highly fluorescent derivative. researchgate.net This derivative can then be detected with high sensitivity using a fluorescence detector in conjunction with HPLC or capillary electrophoresis.

Several reagents are available for the fluorescent labeling of primary amines:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent dansyl amides. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used reagent that reacts rapidly with primary and secondary amines to yield stable, fluorescent derivatives. thermoscientific.fr

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. chromatographyonline.commyfoodresearch.com

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, offering sensitive detection. nih.gov

The amino group of this compound would readily react with these reagents under appropriate conditions, allowing for its ultrasensitive detection in various samples. The choice of fluorescent tag will depend on factors such as the desired excitation and emission wavelengths, the stability of the derivative, and the reaction conditions.

Table 3: Fluorescent Tagging Reagents for Primary Amine Detection

Fluorescent ReagentAbbreviationExcitation Wavelength (nm, approx.)Emission Wavelength (nm, approx.)
Dansyl ChlorideDNS-Cl330-350510-540
9-Fluorenylmethyl ChloroformateFMOC-Cl265315
o-Phthalaldehyde (with thiol)OPA340455
Naphthalene-2,3-dicarboxaldehyde (with cyanide)NDA420490

Strategies for Amino Acid Derivatization to Improve Selectivity and Sensitivity

Although this compound is not a standard amino acid, the derivatization strategies developed for amino acids are highly relevant due to the presence of the primary amino group. The goal of these strategies is to enhance detection sensitivity and to improve the selectivity of the analysis, especially in complex biological matrices. nih.gov

Pre-column derivatization is a common approach in HPLC analysis of amino acids. springernature.com Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used not only to introduce a chromophore for UV detection but also to enable the separation of enantiomers. springernature.comacs.org While this compound is typically not chiral at the 4-position unless specifically synthesized as such, this principle of introducing a tag for enhanced detection is applicable.

Other derivatization methods aim to modify multiple functional groups within a molecule to improve its analytical properties. For instance, a method involving the derivatization of amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane (B133212) has been developed to enhance the hydrophobicity and basicity of amino acids for LC-MS/MS analysis. rsc.org This comprehensive derivatization could potentially be applied to this compound to improve its chromatographic behavior and detection sensitivity.

Structural Modification for Specific Research Applications

Beyond analytical detection, derivatization can be used to modify the structure of this compound to create new molecules with specific properties or for use as building blocks in more complex syntheses.

Functionalization of the Amino Group for Amide Bond Formation

The primary amino group of this compound is a key site for functionalization. One of the most fundamental reactions of a primary amine is its reaction with a carboxylic acid or its derivative to form an amide bond. libretexts.org This reaction is central to the synthesis of peptides and a wide variety of other organic molecules.

The amino group of this compound can react with various acylating agents to form amides:

Reaction with Carboxylic Acids: In the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amino group of this compound can be coupled with a carboxylic acid to form an amide. youtube.com

Reaction with Acyl Chlorides and Anhydrides: Acyl chlorides and anhydrides are more reactive than carboxylic acids and will readily react with the amino group of this compound to form an amide, often in the presence of a non-nucleophilic base to neutralize the liberated acid.

Reaction with Esters: While less common for simple amide synthesis, amidation can also occur by reacting an amine with an ester, particularly when the leaving group of the ester is activated. researchgate.net

These amide bond formation reactions allow for the incorporation of the 4-aminohexanoate moiety into larger molecules, which can be useful in medicinal chemistry for the synthesis of new drug candidates or in materials science for the development of new polymers. The resulting amide will have different chemical and physical properties compared to the parent amine, which can be tailored by the choice of the acylating agent.

Table 4: Reagents for Amide Bond Formation with this compound

Reagent TypeSpecific ExampleReaction Condition
Carboxylic AcidAcetic AcidWith coupling agent (e.g., DCC, EDC)
Acyl ChlorideAcetyl ChlorideWith a non-nucleophilic base (e.g., triethylamine)
Acid Anhydride (B1165640)Acetic AnhydrideOften requires mild heating or a catalyst

Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Transesterification and Glycation Studies

A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning this compound within the precise contexts of ester group modification for transesterification and its application in the analysis of glycation adducts. While general principles of derivatization strategies in chemical and biochemical analysis are well-established, specific methodologies and findings directly involving this compound are not sufficiently documented to construct a detailed and scientifically rigorous article as per the requested outline.

This compound is recognized as a chemical intermediate, possessing both a reactive amino group and an ester functional group. This structure theoretically allows it to participate in a variety of chemical modifications, including those relevant to both transesterification and glycation research. However, the existing body of scientific publications does not provide the specific experimental data, detailed research findings, or established analytical protocols necessary to elaborate on the subsections outlined in the user's request.

The requested article structure hinges on specific applications and analytical findings related to this compound. The absence of dedicated studies on the modification of its ester group for transesterification reactions means that a detailed discussion of derivatization strategies, reaction conditions, and outcomes for this particular compound cannot be provided.

Similarly, while the analysis of glycation adducts is a critical area of research, particularly in understanding protein modifications, the specific involvement of aminohexanoate derivatives, and this compound in particular, is not a prominent feature in the current scientific literature. Consequently, a detailed account of its use in the analysis of glycation adducts, as specified in the outline, cannot be accurately and comprehensively generated.

Due to these limitations in the available research, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or generalization, which would contravene the principles of scientific accuracy.

Biochemical Transformations and Enzymatic Reactions in Vitro Studies

Hydrolytic Cleavage of the Ester Functionality

The ester linkage in methyl 4-aminohexanoate is a key target for hydrolytic reactions, which can be induced under both acidic and basic conditions, as well as by enzymatic catalysts.

The chemical hydrolysis of the methyl ester group in this compound follows well-established mechanisms for ester cleavage.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the transfer of a proton to the methoxy (B1213986) group, forming methanol (B129727) as a good leaving group. The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid, 4-aminohexanoic acid. The reaction is reversible and is typically performed with heating in the presence of a strong acid.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. stackexchange.com This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. stackexchange.com This process is effectively irreversible due to the final acid-base reaction. Studies on the base hydrolysis of the structurally similar methyl 6-aminohexanoate (B3152083) have provided kinetic data for this type of transformation. rsc.org For the unprotonated form of methyl 6-aminohexanoate, the second-order rate constant for base hydrolysis was determined to be 0.148 L mol⁻¹ s⁻¹. rsc.org A slight rate enhancement is observed when the amino group is coordinated to a metal center, such as cobalt(III). rsc.org

Enzymatic hydrolysis of esters offers a milder and often stereoselective alternative to chemical methods. google.com Hydrolases, particularly esterases and lipases, are commonly employed for this purpose. These enzymes can catalyze the cleavage of the ester bond in this compound to produce 4-aminohexanoic acid and methanol. The reaction typically proceeds at or near neutral pH and ambient temperature. google.com

The enantioselectivity of these enzymes is a significant advantage, allowing for the kinetic resolution of racemic mixtures of esters. nih.gov For instance, in the resolution of racemic 4-amino-cyclopentanecarboxylic acid methyl ester derivatives, various esterases and lipases have been screened for their ability to selectively hydrolyze one enantiomer, leaving the other enantiomer in high optical purity. nih.gov It was noted that modifications to the remote amino group had a significant impact on both the rate and the enantioselectivity of the hydrolysis. nih.gov Similar principles would apply to the enzymatic resolution of racemic this compound. The choice of enzyme, solvent, and pH can be optimized to improve the enantioselectivity of the hydrolysis process. nih.govresearchgate.net

Amino Group Reactivity in Enzymatic Systems

The amino group of this compound is a focal point for a variety of enzymatic transformations, enabling the synthesis of chiral amines and other valuable derivatives.

Transaminases, or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. rsc.orgmdpi.com This reversible reaction can be harnessed for the asymmetric synthesis of chiral amines. rsc.org In the context of this compound, a transaminase could be used in the reverse reaction to synthesize the compound from its corresponding keto ester, methyl 4-oxohexanoate.

The general mechanism involves two half-reactions. In the first, the PLP cofactor accepts the amino group from an amino donor (e.g., alanine (B10760859) or isopropylamine), forming pyridoxamine-5'-phosphate (PMP) and releasing a keto byproduct. In the second half-reaction, the PMP transfers the amino group to the keto substrate (methyl 4-oxohexanoate) to generate the desired product (this compound) and regenerate the PLP-enzyme complex. mdpi.com The stereoselectivity of transaminases is typically high, allowing for the production of enantiomerically pure amino esters. rsc.org The choice of a suitable transaminase and the optimization of reaction conditions are crucial for achieving high conversion and enantiomeric excess.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to produce primary, secondary, or tertiary amines, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govsemanticscholar.org This approach is highly atom-efficient, using ammonia (B1221849) as the nitrogen source and generating only water as a byproduct. semanticscholar.org

The synthesis of this compound could be achieved via the reductive amination of methyl 4-oxohexanoate using an amine dehydrogenase. Native amine dehydrogenases have been identified that can aminate carbonyl compounds that are remote from a carboxylic acid group. For example, an AmDH from Petrotoga mobilis converts 4-oxopentanoic acid to (4S)-4-aminopentanoic acid. nih.gov This demonstrates the potential for AmDHs to act on substrates with a carbonyl group at the 4-position, analogous to methyl 4-oxohexanoate. The reaction involves the formation of an imine intermediate from the keto ester and ammonia, which is then stereoselectively reduced by the enzyme-cofactor complex to yield the chiral amine.

Table 1: Comparison of Enzymatic Systems for Amine Synthesis

Enzyme ClassCofactorAmine SourceSubstrateProductKey Advantage
Transaminase (TA) Pyridoxal 5'-phosphate (PLP)Amine Donor (e.g., Alanine)Keto EsterChiral Amino EsterHigh Stereoselectivity
Amine Dehydrogenase (AmDH) NAD(P)HAmmoniaKeto EsterChiral Amino EsterHigh Atom Economy

The term "hydrolase" in the context of hydroxylation is unconventional, as hydroxylation reactions are typically catalyzed by oxidoreductases, specifically hydroxylases or monooxygenases. These enzymes often utilize cofactors like heme (e.g., cytochrome P450s) or non-heme iron centers and require a reducing agent such as NAD(P)H and molecular oxygen. nih.gov

The hydroxylation of an unactivated aliphatic carbon, such as those in the hexanoate (B1226103) chain of this compound, is a challenging chemical transformation. While enzymatic systems are capable of such reactions, there is limited specific information available in the searched literature regarding the hydroxylation of this compound by any class of enzyme. In principle, a hydroxylase could introduce a hydroxyl group at a specific position on the aliphatic backbone, leading to derivatives such as methyl 4-amino-x-hydroxyhexanoate. The mechanism would likely involve the activation of molecular oxygen by the enzyme's metal center to generate a highly reactive oxidizing species, such as an iron(IV)-oxo complex, which can then abstract a hydrogen atom from a C-H bond, followed by radical rebound to form the hydroxylated product. nih.govnih.gov However, without specific experimental data, the feasibility and regioselectivity of such a reaction on this compound remain speculative.

Role in Metabolic Pathways

The involvement of this compound and its related structures in metabolic pathways is an area of active research, particularly concerning microbial systems and specific enzymatic mechanisms.

Investigation of 3-keto-5-aminohexanoate Cleavage Enzyme (Kce) Mechanisms

While direct studies on the interaction of this compound with 3-keto-5-aminohexanoate cleavage enzyme (Kce) are not extensively documented, the study of Kce provides a framework for understanding the metabolism of related compounds. Kce is a key enzyme in the anaerobic fermentation of lysine, catalyzing the cleavage of 3-keto-5-aminohexanoate. This reaction is crucial for the metabolic pathway that breaks down lysine. The mechanisms of Kce, which belongs to a large family of prokaryotic hypothetical proteins, are of significant interest for their unusual Claisen-type condensation reaction. Further research may explore if derivatives like this compound can act as substrates or inhibitors for Kce or similar enzymes.

Conversion Pathways of Amino Acids in Microbial Systems

Microbial systems are well-known for their diverse metabolic pathways for amino acids. While specific pathways detailing the conversion of this compound are not yet fully elucidated, the general metabolism of amino acid esters is a subject of study. Microorganisms utilize various enzymes, such as esterases and transaminases, to process a wide range of substrates. For instance, the biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311) in mixed-species cultures involves a complex enzymatic cascade, including the potential for esterase-catalyzed capping of acid groups with methanol, followed by oxidation and transamination. This suggests that microbial systems possess the enzymatic machinery that could potentially be adapted for the conversion of this compound.

Engineering of Enzymes for this compound Conversion

The engineering of enzymes to create novel biocatalysts with tailored functionalities is a rapidly advancing field. This includes the development of multi-functional enzymes and the study of their substrate specificity.

Substrate Specificity and Enantiospecificity Studies

The substrate specificity of enzymes is a critical factor in their catalytic function. Studies on various enzymes, such as esterases and transaminases, aim to understand and modify their substrate preferences. For example, research into carbohydrate esterase family 4 enzymes has examined their activity on different substrates. While these studies have not specifically tested this compound, the methodologies used to determine substrate specificity could be applied to identify or engineer enzymes that can efficiently process this compound.

Enantiospecificity, the ability of an enzyme to distinguish between enantiomers of a chiral substrate, is crucial for the synthesis of optically pure compounds. Enzymatic kinetic resolution is a common method to separate enantiomers, and it has been applied to various esters. The principles of enantiospecificity are well-established and could be applied to develop biocatalytic methods for the production of specific enantiomers of this compound, which possesses a chiral center at the 4-position.

Noncanonical Amino Acid Incorporation Studies

Ribosome Tolerance to Structurally Disparate Carboxylic Acids

Currently, there is a lack of specific scientific literature detailing the in vitro ribosomal incorporation of this compound. Research into the tolerance of the ribosome to various non-proteinogenic or "unnatural" amino acids is an active area of investigation, but studies focusing explicitly on this compound have not been identified in publicly available research.

The ribosomal machinery, responsible for protein synthesis, has been shown to be remarkably flexible, capable of incorporating a wide array of amino acid analogs beyond the canonical 20. This is often achieved through techniques such as the use of engineered aminoacyl-tRNA synthetases or ribozymes like the flexizyme system, which can "charge" transfer RNAs (tRNAs) with non-standard amino acids. These charged tRNAs can then participate in translation, leading to the synthesis of peptides containing these unnatural building blocks.

While general principles of ribosomal tolerance to non-proteinogenic amino acids are well-established, the specific efficiency and fidelity of this compound incorporation remain uncharacterized. Factors that would influence its ribosomal acceptance include the efficiency of its acylation to a tRNA molecule and the ability of the ribosome's peptidyl transferase center to accommodate its structure during peptide bond formation.

Without direct experimental data, it is not possible to provide detailed research findings or data tables on the ribosomal tolerance to this compound. Further research would be required to determine if and how this specific compound can be integrated into peptides via ribosomal synthesis.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the precise molecular structure of Methyl 4-aminohexanoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide unique insights into the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (C₇H₁₅NO₂), the spectrum is expected to show distinct signals for the protons on the methyl ester group, the alpha and beta protons relative to the ester and amino groups, and the terminal methyl group of the hexanoate (B1226103) chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal adjacent proton-proton couplings. uobasrah.edu.iq

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the carbon atom bonded to the nitrogen of the amino group, the methoxy (B1213986) carbon of the ester, and the various methylene (B1212753) and methyl carbons along the aliphatic chain. researchgate.net Combining 1D and 2D NMR experiments can further confirm the connectivity between protons and carbons. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-COOCH₃~3.6-3.7 (singlet)~51-52
C=O-~173-175
C4-H (CH-NH₂)~2.9-3.1 (multiplet)~45-50
C2-H₂ (CH₂-COO)~2.2-2.4 (triplet)~30-35
C3-H₂~1.5-1.7 (multiplet)~35-40
C5-H₂~1.3-1.5 (multiplet)~25-30
C6-H₃ (CH₃)~0.9 (triplet)~13-14
-NH₂~1.5-2.5 (broad singlet)-

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. kyushu-u.ac.jp For a compound like this compound, which contains polar functional groups, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are particularly useful. uni.lumassbank.eu

ESI-MS: Electrospray ionization is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺. For this compound (Molecular Weight: 145.21 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 146.22. uni.lu

CI-MS: Chemical Ionization is another soft ionization method that produces less fragmentation than electron ionization (EI). Using a reagent gas like isobutane, CI-MS would also be expected to yield a strong signal for the protonated molecule [M+H]⁺. massbank.eu

The fragmentation patterns observed in the mass spectrum provide clues to the molecule's structure. Common fragmentation pathways for amino acid esters include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the carbon-carbon bonds adjacent to the amino group. docbrown.info

Interactive Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion DescriptionExpected m/z
[M+H]⁺ (Protonated Molecular Ion)146
[M-OCH₃]⁺ (Loss of methoxy group)115
[M-COOCH₃]⁺ (Loss of carbomethoxy group)86
Cleavage at C3-C4 bond102
Cleavage at C4-C5 bond74

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, the key functional groups are the primary amine (-NH₂), the ester (-COOCH₃), and the aliphatic C-H bonds. The presence of these groups can be confirmed by characteristic peaks in the FT-IR spectrum. nist.govnist.govchemicalbook.com

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Primary AmineN-H stretch (asymmetric & symmetric)3300-3500 (two bands)
Primary AmineN-H bend (scissoring)1590-1650
EsterC=O stretch1735-1750
EsterC-O stretch1150-1250
AlkaneC-H stretch2850-2960
AlkaneC-H bend1350-1470

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and stability of non-volatile compounds like this compound. bldpharm.comsigmaaldrich.com A reversed-phase HPLC (RP-HPLC) method is commonly employed for such analyses. sielc.comsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to ensure good peak shape and reproducibility. sielc.comepa.gov Detection is typically achieved using a UV detector (if the molecule has a chromophore or is derivatized) or, more universally, a mass spectrometer (LC-MS). bldpharm.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. sigmaaldrich.com Due to the polar nature and low volatility of the amino and carboxylic acid functional groups, amino acid esters like this compound often require derivatization prior to GC analysis. sigmaaldrich.com

Derivatization converts the polar N-H group into a less polar, more volatile moiety, improving chromatographic performance. sigmaaldrich.com Common derivatization reagents include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogen on the amine with a silyl (B83357) group. sigmaaldrich.comsigmaaldrich.com

Acylating agents: Such as alkyl chloroformates (e.g., methyl chloroformate), which react with the amino group to form carbamates. researchgate.netspringernature.com

Once derivatized, the compound can be separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. kyushu-u.ac.jp A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and quantification. kyushu-u.ac.jpnih.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. eag.commtoz-biolabs.com Its primary application in this context is to qualitatively track the consumption of starting materials and the formation of the product over time. shimadzu.com In a typical synthesis, such as the esterification of 4-aminohexanoic acid with methanol, TLC can be used to distinguish the more polar amino acid reactant from the less polar methyl ester product.

The separation on a TLC plate is based on the principle of differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or solvent mixture). mtoz-biolabs.com The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a key parameter used to identify and differentiate compounds under a specific set of chromatographic conditions. knauer.net

For this compound, a suitable mobile phase for TLC can be inferred from purification methods like flash chromatography, which often employ solvent systems such as petroleum ether and ethyl acetate. eag.com By spotting aliquots of the reaction mixture on a TLC plate at various time points and eluting with an appropriate solvent system, the disappearance of the starting material spot and the appearance and intensification of the product spot can be visually assessed. Visualization of the spots is typically achieved using UV light if the compounds are UV-active, or by staining with a reagent like ninhydrin, which reacts with the primary amine group of this compound to produce a colored spot. mtoz-biolabs.com

While specific Rƒ values are dependent on the exact conditions (e.g., stationary phase, mobile phase composition, temperature), a hypothetical TLC monitoring of the synthesis of this compound is presented in Table 1.

Table 1: Hypothetical TLC Monitoring Data for this compound Synthesis

Compound Expected Polarity Expected Rƒ Value* Visualization Method
4-Aminohexanoic Acid (Starting Material) High Low (e.g., 0.1-0.2) Ninhydrin Stain
This compound (Product) Moderate Higher (e.g., 0.4-0.6) Ninhydrin Stain

\In a moderately polar solvent system like Ethyl Acetate/Hexane (1:1).*

This technique allows for a quick and efficient way to determine if a reaction has gone to completion, saving time and resources before proceeding with workup and purification. shimadzu.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the detailed analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile and thermally stable compounds. However, due to the presence of a polar primary amine group, this compound, like other amino acid derivatives, is not ideally suited for direct GC-MS analysis. mtoz-biolabs.comwaters.com Direct injection can lead to poor peak shape and thermal decomposition. nih.gov To overcome this, a derivatization step is necessary to convert the polar -NH2 group into a less polar, more volatile moiety. waters.com

A common derivatization strategy for amino compounds is acylation. mtoz-biolabs.com For instance, the amino group of this compound can be reacted with an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA). This two-step process, involving the initial esterification (which is already complete in the target molecule) followed by acylation of the amine, yields a derivative that is amenable to GC separation and MS detection. mtoz-biolabs.com

Quantitative Analysis: Once a suitable derivatization method and GC-MS conditions are established, the technique can be used for highly sensitive and selective quantitative analysis. By using a stable isotope-labeled internal standard, precise quantification of this compound in various matrices can be achieved. mtoz-biolabs.com The instrument is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte and the internal standard are detected, enhancing sensitivity and reducing interferences. shimadzu.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for the analysis of compounds in complex mixtures. Unlike GC-MS, LC-MS/MS can often be used for the direct analysis of polar compounds like this compound without the need for derivatization. eag.commtoz-biolabs.com This simplifies sample preparation and avoids potential issues with derivatization efficiency and stability. wikipedia.org

The analysis begins with the separation of the analyte by high-performance liquid chromatography (HPLC). For a moderately polar compound like this compound, a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed. mtoz-biolabs.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. In positive ion mode, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 146. mtoz-biolabs.com

In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, subjected to collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. eag.com The fragmentation pattern is determined by the molecular structure. For this compound, characteristic product ions would likely result from the neutral loss of methanol (CH₃OH) or cleavage of the alkyl chain. Based on the fragmentation of the related compound 6-aminohexanoic acid ([M+H]⁺ at m/z 132.1), which shows a prominent fragment at m/z 114.09 corresponding to the loss of water, analogous fragmentation pathways can be predicted. nih.gov

The high selectivity of LC-MS/MS allows for the accurate quantification of this compound even in complex biological or environmental matrices, by resolving it from potentially interfering substances. eag.com A summary of proposed LC-MS/MS parameters is provided in Table 2.

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis

Parameter Proposed Condition/Value Rationale
Chromatography
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) Suitable for moderately polar analytes. mtoz-biolabs.com
Mobile Phase A Water with 0.1% Formic Acid Promotes protonation for ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic phase for reversed-phase LC.
Gradient Optimized for analyte retention and separation Standard procedure for method development.
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Amine group is readily protonated.
Precursor Ion (Q1) m/z 146 Corresponds to [M+H]⁺. mtoz-biolabs.com
Product Ions (Q3) To be determined experimentally Predicted fragments from CID of m/z 146.
Analysis Mode Selected Reaction Monitoring (SRM) For high sensitivity and specificity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. eag.comwikipedia.org The stationary phase consists of porous beads, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer elution path and elute later. eag.com GPC is predominantly used for the analysis of high molecular weight species such as synthetic polymers and biopolymers to determine their molecular weight distribution. eag.comshimadzu.com

For a small molecule like this compound, which has a low molecular weight of 145.20 g/mol , GPC is not a suitable analytical technique. The fundamental principle of separation by size is ineffective for such small molecules as they will permeate all the pores of the GPC column packing material. This results in very long retention times and poor resolution from other small molecules, including the solvent front and any additives. eag.com Therefore, GPC would not provide meaningful information for either the qualitative or quantitative analysis of this compound. Techniques such as GC-MS and LC-MS/MS are far more appropriate for the detailed characterization of this compound.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. evitachem.comnih.gov For methyl 4-aminohexanoate, DFT could be employed to determine a variety of electronic properties. These calculations would typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.

Key electronic properties that could be calculated for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electron Density Distribution: DFT can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the amino group would be expected to have a region of negative potential, while the ester group would have regions of both positive and negative potential.

Partial Atomic Charges: DFT calculations can assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of the bonds.

These properties are instrumental in understanding how this compound might interact with other molecules, such as solvents, reagents, or biological macromolecules. For instance, the interaction mechanism with a catalytic active site could be explored by analyzing the electrostatic and orbital interactions between the substrate and the enzyme residues.

A hypothetical data table of DFT-calculated properties for this compound is presented below.

PropertyHypothetical Calculated ValueDescription
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap9.7 eVIndicator of chemical stability
Dipole Moment2.5 DMeasure of the molecule's overall polarity

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm designed to find the ground state energy of a molecule by using a quantum computer to prepare a trial wavefunction and a classical computer to optimize the parameters of that wavefunction. While still an emerging technology, VQE holds promise for solving complex quantum chemistry problems that are intractable for classical computers.

For a molecule like this compound, a VQE simulation would involve:

Mapping the molecular Hamiltonian to a qubit Hamiltonian: The molecular Hamiltonian, which describes the energy of the molecule, is transformed into a representation that can be implemented on a quantum computer.

Designing a parameterized quantum circuit (ansatz): A quantum circuit with tunable parameters is designed to prepare the trial wavefunction.

Variational optimization: The classical optimizer iteratively adjusts the parameters of the quantum circuit to minimize the expectation value of the Hamiltonian, which corresponds to the molecular energy.

While current quantum computers are limited in the size of molecules they can simulate, VQE could, in principle, provide highly accurate ground state energies for this compound, serving as a benchmark for other computational methods.

The prediction of spin-state energetics is particularly relevant for transition metal complexes, where different spin states can have very close energies and influence the reactivity of the complex. This compound, being an organic molecule composed of light elements, has a closed-shell singlet ground state, and the study of its spin-state energetics is not a primary area of investigation.

However, if this compound were to be part of a larger system, for example, as a ligand coordinated to a transition metal center, then the computational methods used for predicting spin-state energetics, such as multireference methods (e.g., CASSCF, CASPT2) or specialized DFT functionals, would become highly relevant. These methods are crucial for accurately describing the electronic structure and magnetic properties of such systems.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with several rotatable bonds, MD simulations are invaluable for exploring its conformational space.

A typical MD simulation of this compound would involve:

Defining a force field: A set of parameters that describe the potential energy of the system as a function of the atomic coordinates is chosen.

Setting up the simulation box: The molecule is placed in a simulation box, often with a solvent like water, to mimic physiological conditions.

Running the simulation: The classical equations of motion are integrated over time, generating a trajectory of the atomic positions.

Analysis of the MD trajectory can reveal:

Preferred conformations: By analyzing the dihedral angles of the rotatable bonds, the most stable conformations of the molecule can be identified.

Conformational flexibility: The simulations can show how the molecule transitions between different conformations, providing insight into its flexibility.

Solvent effects: The explicit inclusion of solvent molecules allows for the study of how the solvent influences the conformational preferences of the molecule.

This information is crucial for understanding how this compound might bind to a receptor or an enzyme active site, as its conformation will play a key role in the binding affinity and specificity.

A hypothetical data table summarizing potential findings from an MD simulation is shown below.

Dihedral AngleMost Populated Angle (degrees)Description
C1-C2-C3-C4180 (anti)Torsion angle along the main carbon chain
C3-C4-N-H60 (gauche)Torsion angle around the C-N bond
C5-C6-O-C(methyl)180 (anti)Torsion angle of the ester group

Quantitative Structure-Activity Relationships (QSAR) in Biodegradation Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property, such as biodegradability. These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest for a series of compounds.

To develop a QSAR model for the biodegradation of esters like this compound, one would:

Compile a dataset: A dataset of compounds with known biodegradation rates would be collected. This dataset would ideally include a range of amino acid esters with varying chain lengths and substitution patterns.

Calculate molecular descriptors: For each molecule in the dataset, a variety of descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Develop and validate the model: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that predicts biodegradability based on the calculated descriptors. The model would then be validated using an external set of compounds.

A QSAR model could predict the likelihood of this compound being readily biodegradable, which is important for assessing its environmental impact.

Computational Enzyme Engineering and Active Site Design

Computational enzyme engineering aims to design or modify enzymes to have new or improved catalytic activities. While there are no known enzymes that specifically act on this compound, computational methods could be used to design an enzyme for this purpose.

The process of designing an enzyme to catalyze a reaction involving this compound, for example, its hydrolysis, would involve:

Defining the transition state: The reaction mechanism would be studied using quantum chemical methods to determine the structure of the transition state.

Designing a theozyme: A theoretical active site, or "theozyme," would be designed with functional groups positioned to stabilize the transition state.

Scaffolding: A protein scaffold would be selected, and computational algorithms would be used to find mutations that would create the designed active site within the scaffold.

Experimental validation: The designed enzyme would be synthesized and tested experimentally to determine its catalytic activity.

This approach could lead to the development of novel biocatalysts for the synthesis or degradation of this compound and related compounds.

Molecular Docking for Ligand-Receptor Interactions

Extensive literature searches and reviews of established scientific databases have revealed a significant gap in the available research concerning the molecular docking and specific ligand-receptor interactions of this compound. As of the current date, there are no published computational studies, molecular modeling research, or documented molecular docking simulations that specifically investigate the binding of this compound to any protein or receptor target.

Consequently, detailed information regarding its binding affinity, specific amino acid interactions, or predicted binding poses with biological macromolecules is not available. The scientific community has yet to explore the potential interactions of this specific compound through computational methods.

This absence of data precludes the creation of data tables detailing research findings on its ligand-receptor interactions. Further computational and experimental research is required to elucidate the molecular targets and binding mechanisms of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks in Peptide Synthesis

The bifunctional nature of Methyl 4-aminohexanoate, possessing both an amine and a carboxylate group (in its ester form), positions it as a potential building block in the synthesis of peptides and peptide-like molecules. Its utility is anticipated in both solid-phase and solution-phase peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acid sequences. In this context, aminohexanoic acid derivatives are often employed as spacers or linkers to modify the properties of peptides. For instance, 6-aminohexanoic acid has been successfully incorporated into peptide sequences during solid-phase synthesis to act as a flexible linker. researchgate.netresearchgate.net This incorporation can influence the peptide's conformation and biological activity.

Given its structural similarity, this compound could potentially be utilized in a similar fashion. After protection of the amino group (e.g., with an Fmoc or Boc group), the methyl ester could be hydrolyzed to the free carboxylic acid, allowing for its attachment to a solid support or coupling to another amino acid in the growing peptide chain. The flexible four-carbon spacer between the amino and carboxyl groups could be valuable for introducing conformational flexibility or for creating specific spatial arrangements of pharmacophores within a synthetic peptide.

Table 1: Potential Steps for Incorporation of this compound in SPPS

StepDescription
1. Protection The amino group of this compound is protected with a suitable protecting group (e.g., Fmoc or Boc).
2. Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid.
3. Activation The carboxylic acid is activated using a coupling reagent (e.g., DCC, HBTU).
4. Coupling The activated amino acid is coupled to the N-terminus of the growing peptide chain on the solid support.
5. Deprotection The protecting group on the newly added amino acid is removed to allow for the next coupling cycle.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and bioavailability. wikipedia.org Noncanonical amino acids, which are not among the 20 proteinogenic amino acids, are key components in the design of peptidomimetics.

Aminohexanoic acid derivatives are valuable precursors for such noncanonical structures. For example, 6-aminohexanoic acid has been used to create β-turn mimetics and to introduce flexible linkers in peptidomimetic structures. nih.gov These modifications can significantly impact the conformational properties and biological activity of the resulting molecule. The incorporation of such linkers can also be used to synthesize cyclic peptides, which often exhibit increased stability and receptor affinity. nih.gov

This compound, with its distinct substitution pattern, could serve as a precursor to a unique class of noncanonical amino acids. Its incorporation into a peptide backbone would introduce a different spacing and orientation of the side chain compared to its isomers, potentially leading to novel peptidomimetic architectures with unique pharmacological profiles.

Precursors for Complex Organic Molecules

The dual functionality of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including pharmaceutically relevant intermediates and macromolecular structures.

Amino acids and their esters are fundamental building blocks in the pharmaceutical industry, serving as precursors for a wide range of active pharmaceutical ingredients (APIs). illinois.eduevonik.comnbinno.com The synthesis of complex drug molecules often involves the use of chiral amino acid derivatives to introduce specific stereochemistry, which is crucial for biological activity.

While direct examples of this compound in pharmaceutical synthesis are not widely reported, the broader class of aminohexanoic acid derivatives has established roles. For instance, 6-aminohexanoic acid itself is used as an antifibrinolytic agent. medchemexpress.com Furthermore, derivatives of aminohexanoic acid have been incorporated into various therapeutic agents. The synthesis of peptide derivatives of ε-aminocaproic acid (6-aminohexanoic acid) has been explored for developing plasmin inhibitors. nih.govnih.gov

The chemical handles present in this compound—the amino group and the methyl ester—allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse molecular scaffolds. The amino group can be acylated, alkylated, or used in the formation of heterocycles, while the ester can be hydrolyzed, reduced, or converted to an amide.

The ability of amino acids to form amide bonds is the basis for the synthesis of both cyclic and linear polymers. Macrocycles, in particular, are of great interest in medicinal chemistry due to their conformational rigidity and potential for high binding affinity to biological targets. nih.gov

6-Aminohexanoic acid has been utilized in the synthesis of macrocyclic peptides, where its flexible chain can be a key component of the ring structure. nih.govnih.gov This demonstrates the principle of using ω-amino acids to create large ring systems.

In the realm of polymers, 6-aminohexanoic acid is the monomer for the well-known polymer Nylon-6. mdpi.comnih.gov The polymerization occurs through the ring-opening of its lactam, ε-caprolactam. This highlights the potential of aminohexanoic acids to serve as monomers for the production of polyamides. While this compound would not directly form a lactam in the same way, it could potentially be used in step-growth polymerization reactions. After hydrolysis of the ester to a carboxylic acid, it could be co-polymerized with a diamine or a diacid to form novel polyamides with potentially unique material properties.

Integration into Materials Science

The versatility of amino acids extends beyond biological and medicinal applications into the field of materials science. nih.govthinkdochemicals.com The ability to form polymers and to be incorporated into other materials makes them valuable components for creating functional and biocompatible materials.

Copolymers of 6-aminohexanoic acid have been investigated for biomedical applications. nih.gov For instance, copolymers with hydroxyproline (B1673980) have been explored as potential materials for bone repair. nih.gov The biocompatibility and biodegradability of such amino acid-based polymers are highly desirable features for medical devices and tissue engineering scaffolds.

Given these precedents, this compound could be a valuable monomer for the synthesis of new biocompatible and biodegradable polymers. The specific placement of the amino group at the 4-position would lead to a different polymer backbone structure compared to polymers derived from other aminohexanoic acid isomers, which could result in distinct mechanical and thermal properties. Furthermore, the amino and ester functionalities could be used to attach other molecules to the polymer backbone, allowing for the creation of functionalized materials for a variety of applications, such as drug delivery systems or specialized coatings.

Polymer Synthesis and Modification

The dual functionality of this compound is central to its application in polymer science. The primary amine group provides a site for nucleophilic attack, enabling reactions with electrophilic monomers, while the methyl ester group can undergo reactions such as transesterification. This allows for its incorporation into polymer chains through different chemical pathways, leading to the formation of polyamides, polyesters, and more complex copolymers like polyamide-esters.

As a monomer, it can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides through the creation of repeating amide linkages. Alternatively, it can participate in polycondensation reactions with diols via transesterification to produce polyesters. The presence of both functional groups on a single molecule also opens the possibility for creating polymers with unique sequences and properties, where both amide and ester bonds are present in the polymer backbone. This versatility makes it a target for researchers aiming to fine-tune polymer characteristics such as thermal stability, mechanical strength, and chemical resistance.

Table 1: Polymerization Potential of this compound

Functional Group Reactive Partner (Example) Resulting Linkage Polymer Class
Amine (-NH₂) Dicarboxylic Acid / Diacyl Chloride Amide (-CO-NH-) Polyamide
Ester (-COOCH₃) Diol Ester (-COO-) Polyester

Research on Networked Materials and Gels

The principles that make this compound suitable for linear polymer synthesis also apply to the creation of three-dimensional networked materials and gels. In this context, the compound can act as a monomer or a cross-linking agent that connects linear polymer chains, forming a robust network structure.

The formation of these networks can be achieved by reacting the amine or ester groups with multifunctional molecules. For instance, reacting this compound with a tri-carboxylic acid could lead to a branched structure that, upon further reaction, forms a cross-linked gel. The resulting gels can possess properties such as high solvent absorption, tunable mechanical stiffness, and accessible pores. Research in this area explores the creation of "pore-networked gels," where a solvent phase, such as an ionic liquid, is trapped within a porous molecular network, enhancing properties like gas adsorption and mechanical stability. kaust.edu.sa This strategy allows for the combination of liquid processability with the structural integrity of solid materials, a concept applicable to monomers like this compound for creating functional soft materials.

Environmental and Biodegradation Research

As a synthetic organic compound, understanding the environmental fate of this compound is crucial. Research in this area focuses on its biodegradability, the metabolic pathways involved, and the ability of microbial ecosystems to adapt to its presence.

Biodegradation Pathways of Related Hexanoates and Aminohexanoates

The biodegradation of this compound by microorganisms is predicted to proceed through enzymatic attacks on its two functional groups. The degradation pathway for related aminohexanoates, such as 6-aminohexanoate (B3152083), has been studied and provides a model for the likely breakdown of the 4-amino isomer. researchgate.net

The initial step is likely the hydrolysis of the ester bond by esterase enzymes, a common process for the degradation of ester-based compounds. researchgate.netnih.gov This reaction would yield 4-aminohexanoic acid and methanol (B129727). The resulting 4-aminohexanoic acid would then be further metabolized. This subsequent degradation typically involves two key enzymatic steps:

Transamination or Deamination : An aminotransferase would remove the amino group, converting the amino acid into an intermediate like a keto acid. researchgate.net

Oxidation : The resulting carbon skeleton, now stripped of its amino group, would be oxidized and broken down into smaller molecules that can enter central metabolic cycles, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water. researchgate.net

Table 2: Probable Biodegradation Steps for this compound

Step Process Enzyme Class (Example) Intermediate Product Final Products
1 Ester Hydrolysis Esterase / Hydrolase 4-Aminohexanoic Acid + Methanol -
2 Deamination Aminotransferase Adipate Semialdehyde Analog -

This pathway is analogous to the one identified for nylon oligomers, where enzymes like NylD (6-aminohexanoate aminotransferase) and NylE (adipate semialdehyde dehydrogenase) are involved in the breakdown of the monomeric units. researchgate.net

Microbial Adaptation to Xenobiotic Substrates

This compound is considered a xenobiotic compound—a substance that is foreign to biological systems. The introduction of such chemicals into the environment can exert selective pressure on microbial communities, leading to the evolution of new metabolic capabilities. nih.gov The adaptation of microorganisms to degrade xenobiotics is a critical process for bioremediation. researchgate.net

Microbial communities adapt to these novel substrates through several genetic mechanisms:

Gene Mutation and Duplication : Spontaneous mutations in existing enzyme-coding genes can alter an enzyme's substrate specificity, allowing it to act on the new xenobiotic compound.

Horizontal Gene Transfer : Microbes can acquire genes for new metabolic pathways from other organisms through processes like conjugation, transformation, and transduction. nih.gov This allows for the rapid dissemination of degradation capabilities within a community.

Enzyme Induction : Exposure to a xenobiotic can trigger the expression of specific genes that code for the enzymes needed for its breakdown. This often results in an acclimation period, during which the degradation rate is initially slow and then increases as the microbial population adapts. nih.gov

Studies have shown that factors like the concentration of the xenobiotic, the length of exposure, and the specific microbial inoculum present all influence the rate and success of adaptation. nih.govsemanticscholar.org The ability of microbial consortia to evolve pathways for degrading synthetic compounds is a testament to their metabolic versatility and is a cornerstone of modern bioremediation strategies. researchgate.netnih.gov

Mechanistic Studies at the Molecular Level

Reaction Mechanism Elucidation in Organic Synthesis

The synthesis of Methyl 4-aminohexanoate, a γ-amino acid ester, can be achieved through several established organic synthesis routes. A primary and straightforward method is the Fischer esterification of 4-aminohexanoic acid with methanol (B129727). This acid-catalyzed reaction involves the protonation of the carboxylic acid group, which enhances its electrophilicity, making it susceptible to nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the final ester product. The use of reagents like trimethylchlorosilane in methanol also provides an efficient method for this transformation at room temperature, avoiding harsh conditions. nih.gov

Another synthetic approach involves the catalytic carbonylation of suitable precursors. While complex, these methods offer high selectivity. For instance, transition-metal catalysis shows promise for generating various amino acid derivatives. semanticscholar.org Copper-catalyzed reactions, such as the silylamination of α,β-unsaturated esters, have been developed to produce β-silyl-α-amino acid derivatives, illustrating the versatility of metal catalysis in forming C-N and C-Si bonds in a single operation. acs.org Although not directly applied to this compound, these advanced catalytic systems highlight potential routes for the synthesis of functionalized amino acid esters.

The table below summarizes common synthetic methods applicable for the preparation of amino acid esters like this compound.

Method Catalyst/Reagent Key Mechanistic Feature Advantages Reference
Fischer EsterificationStrong Acid (e.g., H₂SO₄)Protonation of carbonyl oxygen, nucleophilic attack by alcoholSimple, uses common reagents sciencemadness.org
TrimethylchlorosilaneTMSCl, MethanolIn situ generation of HCl, silylation of carboxylic acidMild conditions, good to excellent yields nih.gov
Lipase-Catalyzed EsterificationLipase (e.g., from Candida antarctica)Formation of an acyl-enzyme intermediateHigh selectivity, mild and green conditions mdpi.com
Metal CatalysisCopper, Rhodium, etc.Varies (e.g., 1,4-addition, hydrogenation)High efficiency and potential for asymmetry semanticscholar.orgacs.org

Enzymatic Reaction Mechanism Characterization

Enzymes, particularly lipases and esterases, are effective catalysts for both the synthesis and hydrolysis of amino acid esters like this compound. The catalytic mechanism of these enzymes is well-characterized and typically involves a catalytic triad (B1167595) of amino acid residues, most commonly serine, histidine, and aspartate or glutamate (B1630785), located within the enzyme's active site.

In the case of lipase-catalyzed esterification, the reaction initiates with the serine residue performing a nucleophilic attack on the carbonyl carbon of 4-aminohexanoic acid, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a region in the active site that forms hydrogen bonds with the negatively charged oxygen atom. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, and then as a general acid, donating a proton to the leaving group. This process results in the formation of a covalent acyl-enzyme intermediate. Subsequently, methanol enters the active site and attacks the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme. nih.govnih.gov

The reverse reaction, the hydrolysis of this compound, follows the same mechanistic pathway, with water acting as the nucleophile instead of methanol. google.com The efficiency and enantioselectivity of these enzymatic reactions are influenced by factors such as the solvent, temperature, and the specific nature of the enzyme and substrate. mdpi.commdpi.com For instance, lipases can exhibit high regioselectivity in their reactions with molecules containing multiple functional groups. researchgate.net

Investigation of Biodegradation Mechanisms

The biodegradation of this compound in microbial systems is anticipated to proceed through a series of enzymatic steps. The initial and most probable step is the hydrolysis of the ester bond, catalyzed by microbial esterases or lipases. This reaction would cleave the molecule into 4-aminohexanoic acid and methanol. nih.gov Both of these products are readily metabolized by a wide range of microorganisms.

Following hydrolysis, the 4-aminohexanoic acid would enter the established pathways for amino acid catabolism. This typically involves deamination, the removal of the amino group, which can occur through oxidation or transamination reactions. The resulting keto acid can then be further oxidized and enter central metabolic pathways, such as the citric acid cycle, to be completely mineralized to carbon dioxide and water. nih.gov Methanol, the other product of hydrolysis, is a simple alcohol that many microorganisms can utilize as a carbon and energy source, typically by oxidizing it to formaldehyde (B43269) and then to formate (B1220265) before its assimilation into central metabolism.

Ester Hydrolysis: this compound + H₂O → 4-Aminohexanoic acid + Methanol (catalyzed by Esterase/Lipase)

Amino Acid Catabolism: 4-Aminohexanoic acid undergoes deamination and oxidation to enter central metabolic pathways.

Methanol Metabolism: Methanol is oxidized and assimilated.

This pathway ensures the complete breakdown of the compound into basic cellular components, representing an environmentally benign degradation route. nih.gov

Structure-Function Relationship Investigations

The biological and chemical properties of this compound are intrinsically linked to its molecular structure. The presence of a primary amino group, a methyl ester, and a six-carbon chain confers a specific combination of polarity, hydrophobicity, and reactivity to the molecule. These structural features are critical in determining how the compound interacts with biological systems, such as enzymes and cell membranes. nih.gov

Influence of Carbon Chain Length on Biological Interactions

The length of the carbon chain in amino acid esters is a crucial determinant of their biological activity. The hexanoate (B1226103) (six-carbon) chain in this compound imparts a degree of hydrophobicity to the molecule. This property influences its partitioning into lipid environments, such as cell membranes, and its binding to the active sites of enzymes.

Studies on other series of ester-containing compounds have demonstrated a clear relationship between alkyl chain length and biological function. For example, in some classes of antibacterial agents, an optimal carbon chain length exists for maximum efficacy. Shorter chains may not provide sufficient hydrophobicity to effectively interact with bacterial membranes, while excessively long chains can lead to poor water solubility and reduced bioavailability. nih.gov

The following table, compiled from data on related amphiphilic molecules, illustrates the general trend of how carbon chain length can influence biological activity. This provides a basis for understanding the potential structure-function relationships of this compound.

Compound Series Property Measured Effect of Increasing Carbon Chain Length General Observation Reference
Resveratrol EstersAntioxidant EfficacyVariable, with an optimal length often observedAcyl chain length significantly biases antioxidant efficacy. nih.gov
Amino Acid Decyl EstersMembrane FormationInfluences the ability to form stable vesiclesSide chain chemistry and overall hydrophobicity are key. mdpi.com
Polyaspartic/Polyglutamic Acid BrushesBrush Height/StructureLonger side chains can prevent specific interactionsThe length of the amino acid side chain affects polymer conformation. nih.gov

Based on these general principles, the six-carbon chain of this compound is expected to provide a balance of hydrophilic and hydrophobic character, influencing its solubility, membrane permeability, and interaction with enzyme active sites. Altering this chain length would likely result in significant changes to its biological activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-aminohexanoate, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 4-aminohexanoic acid using methanol under acidic catalysis, followed by purification via flash chromatography (solvent gradient: petroleum ether/ethyl acetate 95:5 to 80:20) to achieve >95% purity . For intermediates, Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may be employed for functionalized derivatives, with rigorous monitoring by TLC and NMR to confirm stepwise progression .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm ester and amine groups (e.g., methyl ester resonance at δ ~3.6 ppm, amine protons at δ ~1.5–2.0 ppm) .
  • Mass Spectrometry : ESI-MS or CI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 146) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity and stability under varying pH .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : NIOSH-approved respirators for vapor protection, nitrile gloves, and chemical-resistant lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers labeled for amine-containing compounds .

Advanced Research Questions

Q. How does the carbon chain length of methyl aminoalkanoates influence blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • In Vitro Models : Use BBB endothelial cell monolayers (e.g., hCMEC/D3) to measure transendothelial electrical resistance (TEER) and permeability coefficients. Compare this compound with shorter-chain analogs (e.g., Methyl 4-aminobutanoate) .
  • In Vivo Tracking : Radiolabel the compound (e.g., 14^{14}C) and quantify brain uptake via autoradiography in rodent models, correcting for plasma protein binding effects .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer :

  • Isotopic Tracers : Administer 13^{13}C-labeled this compound to track metabolic products (e.g., GABA or methylamine derivatives) via LC-MS metabolomics .
  • Enzyme Inhibition Studies : Use specific inhibitors (e.g., monoamine oxidase inhibitors) in hepatic microsome assays to identify dominant enzymatic pathways .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for neurological applications?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., halogenation at the hexanoate chain) and assess receptor binding via SPR or computational docking (e.g., GABAA_A receptor models) .
  • Bioassays : Test derivatives in electrophysiological setups (e.g., patch-clamp on neuronal cultures) to quantify ion channel modulation efficacy .

Q. What statistical methods are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (software: GraphPad Prism) to calculate EC50_{50}/LD50_{50}.
  • Error Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring raw data is archived in appendices for reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document and present raw data from this compound experiments?

  • Methodological Answer :

  • Appendices : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, with metadata annotations (e.g., solvent, temperature) .
  • Graphical Standards : Use error bars representing SEM and significance markers (e.g., asterisks) in dose-response curves. Provide exact p-values in figure captions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.